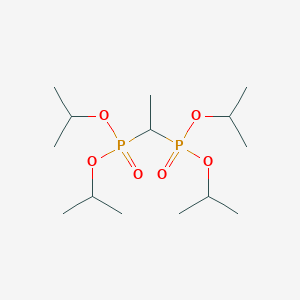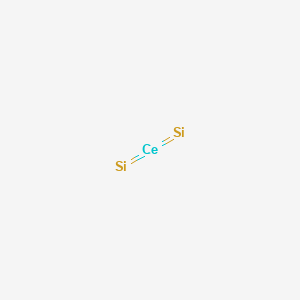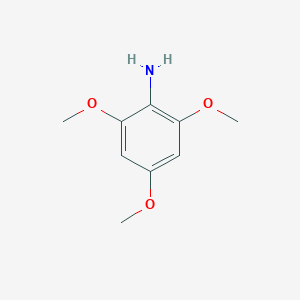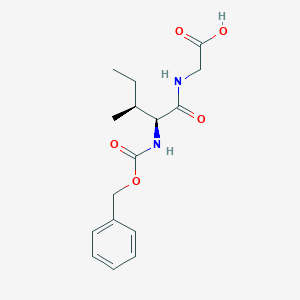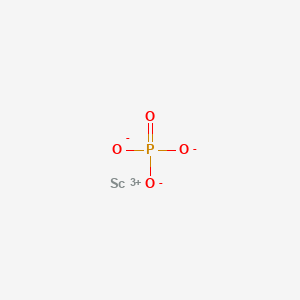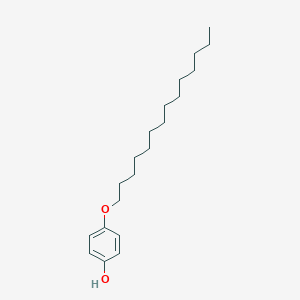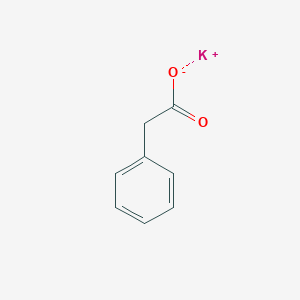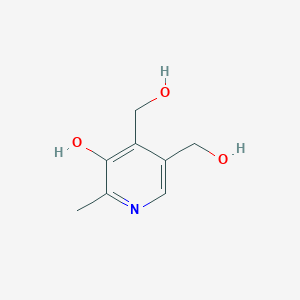![molecular formula C45H90N2O2 B080304 N-[(Docosanoylamino)methyl]docosanamide CAS No. 10436-15-4](/img/structure/B80304.png)
N-[(Docosanoylamino)methyl]docosanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Docosanoylamino)methyl]docosanamide, also known as erucylamide, is a long-chain fatty acid amide that has been widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents such as ethanol, acetone, and chloroform. Erucylamide has been found to have various biochemical and physiological effects on cells and organisms, making it a valuable tool in scientific research.
Wirkmechanismus
Erucylamide exerts its effects on cells and organisms by interfering with various signaling pathways. It has been found to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. Erucylamide has also been shown to inhibit the activity of histone deacetylases, enzymes that regulate gene expression.
Biochemische Und Physiologische Effekte
Erucylamide has been found to have various biochemical and physiological effects on cells and organisms. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Erucylamide has also been found to inhibit angiogenesis, the formation of new blood vessels, which is crucial for the growth and metastasis of tumors. In addition, N-[(Docosanoylamino)methyl]docosanamide has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Erucylamide has several advantages as a tool in scientific research. It is a relatively inexpensive compound that is easy to synthesize and purify. Erucylamide is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, N-[(Docosanoylamino)methyl]docosanamide has some limitations as well. It has poor solubility in water, which can limit its use in aqueous solutions. In addition, N-[(Docosanoylamino)methyl]docosanamide has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the use of N-[(Docosanoylamino)methyl]docosanamide in scientific research. One potential application is in the development of new antibiotics. Erucylamide has been shown to have antimicrobial properties, making it a potential candidate for the development of new drugs to combat bacterial and fungal infections. Another future direction is in the development of new anti-cancer therapies. Erucylamide has been found to have anti-tumor properties, and further research could lead to the development of new drugs that target cancer cells. Finally, N-[(Docosanoylamino)methyl]docosanamide could be used in the development of new anti-inflammatory drugs. Its ability to inhibit the activation of NF-κB makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
Conclusion:
Erucylamide is a valuable tool in scientific research due to its various biochemical and physiological effects on cells and organisms. It has been extensively used to study various biological processes and has potential applications in the development of new drugs for the treatment of cancer, inflammation, and microbial infections. Further research is needed to fully understand the mechanisms of action of N-[(Docosanoylamino)methyl]docosanamide and its potential applications in medicine.
Synthesemethoden
Erucylamide can be synthesized through the reaction between erucic acid and ethanolamine. The reaction takes place in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Erucylamide has been extensively used in scientific research as a tool to study various biological processes. It has been found to have anti-inflammatory, anti-cancer, and anti-angiogenic properties. Erucylamide has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
10436-15-4 |
|---|---|
Produktname |
N-[(Docosanoylamino)methyl]docosanamide |
Molekularformel |
C45H90N2O2 |
Molekulargewicht |
691.2 g/mol |
IUPAC-Name |
N-[(docosanoylamino)methyl]docosanamide |
InChI |
InChI=1S/C45H90N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-44(48)46-43-47-45(49)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-43H2,1-2H3,(H,46,48)(H,47,49) |
InChI-Schlüssel |
JZDQOFJELQRWOI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCNC(=O)CCCCCCCCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCNC(=O)CCCCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



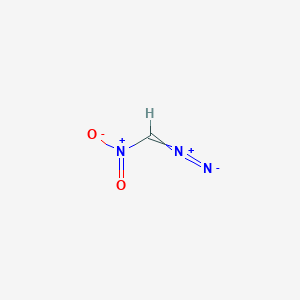
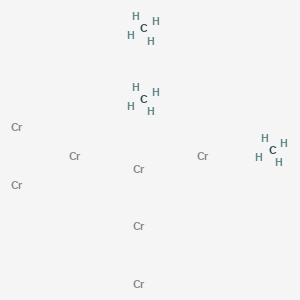
![Benzene, [(3-methyl-2-butenyl)oxy]-](/img/structure/B80230.png)

